molecular formula C18H19N3O5 B4737918 5-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4737918
M. Wt: 357.4 g/mol
InChI Key: YAJQVYCTWBYUAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves multi-component condensation reactions. For instance, a three-component condensation involving 5-acetyl-4-aminopyrimidine derivatives with dimedone (cyclohexane-1,3-dione) and triethyl orthoacetate (or triethyl orthopropionate) yields derivatives of 7-(1,3-dioxocyclohex-2-ylidene)-7,8-dihydropyrido[2,3-d]pyrimidines, showcasing the versatility of this scaffold for derivatization (Komkov et al., 2006).

Molecular Structure Analysis

Pyrido[2,3-d]pyrimidine derivatives exhibit varied molecular structures depending on their substitution patterns. Crystallographic studies reveal that these molecules can form planar fused-ring systems, which are stabilized through various non-covalent interactions such as N-H...O hydrogen bonds and π-π stacking interactions (Low et al., 2004). These structural features are crucial for understanding the reactivity and interaction capabilities of these compounds.

Chemical Reactions and Properties

The chemical reactivity of pyrido[2,3-d]pyrimidine derivatives is influenced by their molecular structure. For example, the presence of methoxy groups and the pyrimidine core allows for various chemical transformations, including nucleophilic substitution and the formation of boron chelates under specific conditions (Komkov et al., 2006). These reactions expand the utility of these compounds in synthetic chemistry.

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility and crystallinity, are critical for their practical applications. Studies demonstrate that these properties can vary significantly with different substituents, affecting their behavior in biological systems and material applications (Jatczak et al., 2014).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, pyrido[2,3-d]pyrimidines have been studied for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Future Directions

The future directions for research on this compound and related pyrido[2,3-d]pyrimidines could include further exploration of their medicinal chemistry applications, given their broad spectrum of activities . This could involve designing new selective, effective, and safe agents for various therapeutic applications .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-24-9-8-21-16-15(17(22)20-18(21)23)12(6-7-19-16)11-4-5-13(25-2)14(10-11)26-3/h4-7,10H,8-9H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJQVYCTWBYUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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